1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
Overview
Description
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is an organic compound with the molecular formula C13H13N3S. It is characterized by the presence of a phenyl group, a pyridin-3-ylmethyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with pyridin-3-ylmethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Phenyl-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
- 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-3-ylethyl)thiourea
Comparison: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHALJZCNJGTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355520 | |
Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201215-93-2 | |
Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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